molecular formula C18H15ClN2O2 B12199614 Acetamide, 2-[(5-chloro-8-quinolinyl)oxy]-N-(phenylmethyl)- CAS No. 88350-51-0

Acetamide, 2-[(5-chloro-8-quinolinyl)oxy]-N-(phenylmethyl)-

Cat. No.: B12199614
CAS No.: 88350-51-0
M. Wt: 326.8 g/mol
InChI Key: AQNBDQKDDQIMLG-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-[(5-chloro-8-quinolinyl)oxy]-N-(phenylmethyl)- (hereafter referred to as Compound A) is a quinoline-based acetamide derivative characterized by:

  • A 5-chloro-8-quinolinyloxy moiety linked to the acetamide backbone.
  • A benzyl (N-phenylmethyl) group attached to the nitrogen of the acetamide.

Properties

CAS No.

88350-51-0

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

N-benzyl-2-(5-chloroquinolin-8-yl)oxyacetamide

InChI

InChI=1S/C18H15ClN2O2/c19-15-8-9-16(18-14(15)7-4-10-20-18)23-12-17(22)21-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,22)

InChI Key

AQNBDQKDDQIMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Chloro-8-Hydroxyquinoline

The preparation of 5-chloro-8-hydroxyquinoline is foundational. A patent (CN108191753A) describes a scalable method using 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol as starting materials.

Reaction Scheme :

  • Molar Ratios :

    • 4-Chloro-2-aminophenol : 4-Chloro-2-nitrophenol = 2 : 0.8–1.2 (optimal 2 : 0.95–1.05).

    • Acrolein (propylene aldehyde) : 4-Chloro-2-aminophenol = 2 : 2.8–3.6 (optimal 2 : 3–3.4).

  • Conditions :

    • Solvent: 15–35% HCl (optimal 25–30%).

    • Auxiliary agent: Glacial acetic acid (molar ratio 4 : 1–5).

    • Temperature: 90°C for dissolution, followed by dropwise addition of acrolein-acetic acid mixture.

Yield Optimization :

Molar Ratios (4-Aminophenol : 4-Nitrophenol)HCl Conc. (%)Acrolein Ratio (2 : X)Yield (%)Purity (HPLC)
2 : 0.95252 : 39598
2 : 1.05302 : 3.410297

Purification :

  • Crystallization in HCl, followed by pH adjustment to 3–5 with NaOH, activated carbon treatment, and neutralization to pH 7.

Functionalization to Introduce Acetamide and Phenylmethyl Groups

The second step involves coupling 5-chloro-8-hydroxyquinoline with N-phenylmethylacetamide. Two approaches are explored:

Tosylation and Nucleophilic Substitution

  • Tosylation of 5-Chloro-8-Hydroxyquinoline :

    • React with p-toluenesulfonyl chloride (TsCl) in pyridine to form 8-tosyloxy-5-chloroquinoline.

    • Conditions : Room temperature, 2–4 hours.

  • Coupling with N-Benzylacetamide :

    • Deprotonate N-benzylacetamide with NaH to generate the alkoxide.

    • Displace tosylate group via SN2 mechanism to form the ether linkage.

Example Reaction :
5-Cl-8-OH-quinoline+TsCl5-Cl-8-OTs-quinoline\text{5-Cl-8-OH-quinoline} + \text{TsCl} \rightarrow \text{5-Cl-8-OTs-quinoline}
5-Cl-8-OTs-quinoline+N-BenzylacetamideTarget Compound\text{5-Cl-8-OTs-quinoline} + \text{N-Benzylacetamide}^- \rightarrow \text{Target Compound}

Betti Reaction Variants

The Betti reaction (Mannich-type condensation) is adapted to introduce the acetamide and phenylmethyl groups:

  • Reagents :

    • 5-Chloro-8-hydroxyquinoline, benzaldehyde, and acetamide.

  • Conditions :

    • Acidic medium (e.g., HCl), reflux for 2–4 hours.

Challenges :

  • Limited yield due to steric hindrance from the phenylmethyl group.

  • Requires purification via column chromatography (5–20% EtOAc/cyclohexane).

Detailed Experimental Procedures

Synthesis of 5-Chloro-8-Hydroxyquinoline (Adapted from CN108191753A)

Materials :

  • 4-Chloro-2-aminophenol (43.3 kg), 4-chloro-2-nitrophenol (71.7 kg), 45 kg acrolein, 500 L 25% HCl, 22.5 kg glacial acetic acid.

Procedure :

  • Dissolve 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol in HCl at 90°C.

  • Add acrolein-acetic acid mixture dropwise over 5 hours.

  • Cool to RT, filter to obtain 170 kg 5-chloro-8-hydroxyquinoline hydrochloride.

  • Recrystallize with NaOH, activated carbon, and pH adjustment to 7.

Yield : 85–105% (depending on molar ratios).

Tosylation and Coupling

Materials :

  • 5-Chloro-8-hydroxyquinoline (1 eq.), TsCl (1.1 eq.), pyridine (5 eq.), N-benzylacetamide (1.2 eq.), NaH (60% dispersion, 2 eq.).

Procedure :

  • Tosylation :

    • Stir quinoline and TsCl in pyridine at RT for 4 hours.

    • Filter to isolate 8-tosyloxy-5-chloroquinoline.

  • Coupling :

    • Treat N-benzylacetamide with NaH in DMF, then add tosylate.

    • Stir at 60°C for 12 hours.

  • Purification :

    • Extract with EtOAc, wash with brine, dry over MgSO₄, recrystallize.

Yield : ~60–75% (estimated from analogous reactions in Source).

Alternative Approaches and Challenges

Betti Reaction Limitations

The Betti reaction, while efficient for benzamide derivatives, struggles with bulky substituents like phenylmethyl. For example:

  • Example 27 (Source): N-((5-Chloro-8-hydroxyquinolin-7-yl)(o-tolyl)methyl)benzamide (64% yield).

  • Example 28 : N-((3-Bromophenyl)(5-chloro-8-hydroxyquinolin-7-yl)methyl)benzamide (84% yield).

Key Issue :

  • Steric hindrance from the phenylmethyl group reduces reaction efficiency compared to smaller substituents.

Mitsunobu Reaction Feasibility

The Mitsunobu reaction could theoretically couple 5-chloro-8-hydroxyquinoline with an alcohol derivative of acetamide. However:

  • Limitation : N-Benzylacetamide lacks a hydroxyl group for coupling.

  • Workaround : Introduce a hydroxyl group via hydrolysis of an ester precursor, followed by Mitsunobu coupling.

Optimization and Scalability

Reaction Parameter Comparison

ParameterTosylation MethodBetti Reaction
Yield60–75%50–85%
Purity (HPLC)>95%>90%
ScalabilityHighModerate
Reagent CostModerateLow

Optimal Choice : Tosylation for high purity and scalability; Betti reaction for cost-effective small-scale syntheses.

Industrial-Scale Considerations

  • Waste Management : Tosylation generates pyridine hydrochloride and TsOH; neutralization required.

  • Safety : NaH handling requires inert atmosphere; DMF decomposition risks .

Chemical Reactions Analysis

Nucleophilic Substitution

The primary route involves reacting 2-chloro-N-benzylacetamide with 8-hydroxyquinoline in the presence of a base (e.g., NaOH or pyridine) to form the ether linkage. This reaction typically proceeds under mild conditions (room temperature, stirring for several hours) and is followed by purification via solvent extraction and recrystallization .

Reaction Scheme :

2-Chloro-N-benzylacetamide+8-hydroxyquinolineTarget Compound+HCl\text{2-Chloro-N-benzylacetamide} + \text{8-hydroxyquinoline} \rightarrow \text{Target Compound} + \text{HCl}

Betti Reaction

An alternative method employs the Betti reaction, a three-component condensation involving 8-hydroxyquinoline , benzaldehyde , and phenylmethylamine . This reaction forms the acetamide linkage via nucleophilic attack of the amine on the aldehyde, followed by cyclization with the quinoline derivative .

Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: Triethylamine or pyridine

  • Reaction Time: 72 hours at room temperature .

Hydrolysis

The compound undergoes hydrolysis under extreme pH conditions (acidic or basic). Under basic conditions, the amide bond cleaves to yield the corresponding carboxylic acid and amine.

Mechanism :

Amide+OHCarboxylate+Amine\text{Amide} + \text{OH}^- \rightarrow \text{Carboxylate} + \text{Amine}

Alkylation Reactions

The phenylmethyl group attached to the nitrogen atom can participate in alkylation. For example, treatment with alkyl halides or aldehydes may introduce additional substituents, though this reactivity is less pronounced compared to the quinoline moiety.

Redox Reactions

While not explicitly studied for this compound, quinoline derivatives are generally susceptible to oxidation (e.g., forming quinolinium ions) or reduction (e.g., forming dihydroquinoline). These reactions could alter the compound’s electronic properties and biological activity.

Nucleophilic Substitution

The reaction proceeds via an SN2 mechanism , where the hydroxyl group of 8-hydroxyquinoline acts as a nucleophile, displacing the chlorine atom from the acetamide. The electron-withdrawing effect of the chloro group on the quinoline ring enhances the leaving group’s ability .

Betti Reaction

This reaction involves sequential steps:

  • Imine formation : Reaction of benzaldehyde and phenylmethylamine.

  • Nucleophilic attack : The imine intermediate reacts with 8-hydroxyquinoline’s hydroxyl group to form the ether linkage .

Experimental Data and Purification

  • Yield : Synthesis via nucleophilic substitution typically achieves yields >70% after purification.

  • Purity : Recrystallization from acetonitrile or ethyl acetate is common .

  • Stability : The compound is stable under ambient conditions but degrades under extreme pH.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H15ClN2O2
  • Molecular Weight : 326.7769 g/mol
  • Structural Features : The compound contains a chloroquinoline moiety, which is significant for its biological activities.

Antimicrobial Applications

Research has demonstrated that derivatives of acetamide compounds exhibit notable antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated phenyl groups showed significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). These compounds were less effective against Gram-negative bacteria and yeast, indicating a selective antimicrobial profile .

Key Findings:

  • Effective Against : Gram-positive bacteria (e.g., S. aureus, MRSA)
  • Less Effective Against : Gram-negative bacteria (e.g., Escherichia coli)
  • Moderate Effectiveness Against : Yeast (e.g., Candida albicans)

Analgesic Activity

The compound has also been studied for its analgesic properties. Research indicates that acetamide derivatives can be effective in pain management, particularly in the context of antinociceptive activity. For instance, studies have shown that certain chloroacetamide derivatives exhibit significant antinociceptive effects in animal models .

Case Study:

  • Study Title : "Synthesis and Antinociceptive Activity of Chloroacetamide Derivatives"
  • Findings : The tested compounds demonstrated varying degrees of pain relief in experimental models, suggesting potential therapeutic applications in pain management.

Urease Inhibition

Another promising application of acetamide, 2-[(5-chloro-8-quinolinyl)oxy]-N-(phenylmethyl)- is its role as a urease inhibitor. Urease inhibitors are critical in treating conditions like urinary tract infections and certain types of kidney stones. Recent research has focused on developing acetamide-sulfonamide scaffolds that show effective urease inhibition .

Inhibition Studies:

  • IC50 Values : Various derivatives have been evaluated for their urease inhibition potency, with some showing IC50 values as low as 9.95 µM.
CompoundIC50 Value (µM)Activity
Compound A9.95 ± 0.14High
Compound B63.42 ± 1.15Moderate

Mechanism of Action

The mechanism of action of N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Comparisons

Table 1: Key Structural Differences Among Analogues
Compound Name Substituents on Quinoline Acetamide N-Substituent Key Features Reference
Compound A 5-Cl, 8-O- Benzyl (N-phenylmethyl) Chlorine at C5, oxygen linkage at C8 N/A
N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide 8-O- Methyl and phenyl No chloro substitution; dual N-substituents
N-(5-Chloro-6-methoxyquinolin-8-yl)acetamide 5-Cl, 6-OMe, 8-NH- None (direct NH linkage) Methoxy at C6; no oxygen bridge
2-Phenoxy-N-phenylacetamide None (phenoxy group) Phenyl Phenoxy instead of quinolinyloxy

Key Observations :

  • Substituent Position: The 5-chloro-8-oxy substitution in Compound A distinguishes it from analogues like N-(5-chloro-6-methoxyquinolin-8-yl)acetamide, which has a methoxy group at C6 and lacks the oxygen bridge .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight LogP (Predicted) Hydrogen Bonding Reference
Compound A ~340.8* ~3.2* Quinoline O, acetamide NH N/A
N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide 298.34 3.5 Intermolecular O–H⋯N and O–H⋯O bonds
N-(5-Chloro-6-methoxyquinolin-8-yl)acetamide 250.68 2.93 NH and methoxy oxygen donors

Notes:

  • LogP: The benzyl group in Compound A likely increases LogP compared to N-(5-chloro-6-methoxyquinolin-8-yl)acetamide, enhancing lipid solubility .
  • Crystallinity: The crystal structure of N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide reveals a dihedral angle of 87.19° between quinoline and benzene rings, suggesting Compound A may exhibit similar packing behavior .

Pharmacological Potential

  • Anti-inflammatory Activity: Phenoxy-acetamide derivatives with N-phenyl groups exhibit anti-inflammatory effects via COX-2 inhibition . Compound A’s quinolinyloxy group may offer enhanced binding affinity due to aromatic π-stacking.
  • Antimicrobial Activity: Thiazole-acetamide hybrids show moderate antimicrobial activity . The chloro and quinoline moieties in Compound A could synergize for similar effects, though this requires experimental validation.
  • Toxicity Considerations: Limited toxicological data exist for acetamide derivatives, as noted for 2-Cyano-N-[(methylamino)carbonyl]acetamide . Compound A’s benzyl group may necessitate metabolic stability studies.

Biological Activity

Acetamide, 2-[(5-chloro-8-quinolinyl)oxy]-N-(phenylmethyl)- is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its pharmacological significance. The presence of the chloro group and the acetamide functional group contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have shown that compounds containing quinoline derivatives exhibit potent antimicrobial properties. Acetamide derivatives have been evaluated for their effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Bacillus subtilis180 nM
MRSA11 nM

These results indicate that acetamide derivatives can be effective against both Gram-positive bacteria and resistant strains like MRSA .

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. Notably, urease inhibition is a significant area of interest due to its implications in treating conditions like kidney stones and urinary infections.

Enzyme IC50 Value (µM) Inhibition Percentage
Urease22.6182.1%
α-Glucosidase9.9560.4%

The acetamide linked to phenyl-alkyl groups showed superior activity compared to other substitutions, indicating that structural modifications can enhance enzyme inhibition .

Case Study 1: Urease Inhibition

A study investigated the structure-activity relationship (SAR) of various acetamide derivatives, focusing on their urease inhibition capabilities. The findings demonstrated that specific substitutions on the phenyl group significantly enhanced the inhibitory effects against urease, with some derivatives achieving over 80% inhibition at low concentrations .

Case Study 2: Antimicrobial Efficacy

In another investigation, acetamide derivatives were tested against multiple bacterial strains, including resistant strains like MRSA. The results showed that certain derivatives had MIC values comparable to established antibiotics, suggesting potential therapeutic applications in treating resistant infections .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between acetamide derivatives and target enzymes or receptors. These studies predict favorable binding affinities and suggest that modifications in the acetamide structure can lead to enhanced biological activity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[(5-chloro-8-quinolinyl)oxy]-N-(phenylmethyl)acetamide?

Answer:
The synthesis typically involves nucleophilic substitution between a quinoline derivative (e.g., 5-chloro-8-hydroxyquinoline) and a chloroacetamide intermediate. Key steps include:

  • Reagent Selection: Use chloroacetyl chloride for introducing the acetamide moiety, as demonstrated in analogous syntheses of 2-chloro-N-(4-fluorophenyl)acetamide derivatives .
  • Reaction Conditions: Reflux in a solvent system like toluene:water (8:2) for 5–7 hours to ensure completion, monitored via TLC with hexane:ethyl acetate (9:1) as the mobile phase .
  • Purification: For solid products, recrystallize using ethanol; for liquids, extract with ethyl acetate and dry over Na₂SO₄ .

Basic: What safety protocols are critical during the synthesis and handling of this compound?

Answer:
Safety measures align with GHS classifications for structurally related acetamides:

  • Hazard Mitigation: Use personal protective equipment (PPE) to avoid inhalation, skin contact, or ingestion. The compound may exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2) .
  • First Aid: In case of exposure, rinse affected areas with water and consult a physician immediately. Ensure proper ventilation to mitigate respiratory tract irritation .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is pivotal for confirming molecular geometry. For example:

  • Dihedral Angles: In related N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide, the dihedral angle between the quinoline and benzene rings was 87.19°, critical for understanding steric effects .
  • Hydrogen Bonding: Intermolecular O–H⋯N and O–H⋯O interactions stabilize the crystal lattice, as observed in monohydrate structures . Such data can clarify discrepancies in NMR or IR interpretations.

Advanced: How do electronic and steric effects influence the reactivity of the quinoline-oxygen-acetamide backbone?

Answer:

  • Electronic Effects: The electron-withdrawing chloro substituent on the quinoline ring enhances the electrophilicity of the adjacent oxygen, facilitating nucleophilic substitution .
  • Steric Hindrance: Bulky substituents (e.g., phenylmethyl groups) may reduce reaction yields by impeding access to the reactive site. Computational modeling (DFT) can predict steric maps to optimize substituent placement .

Intermediate: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Solid Products: Filter and recrystallize using ethanol to remove unreacted sodium azide or byproducts .
  • Liquid Products: Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purity can be verified via HPLC with a C18 column and acetonitrile/water gradient .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. IR) be reconciled?

Answer:

  • NMR Anomalies: Aromatic proton splitting patterns may vary due to rotational isomerism. Variable-temperature NMR can distinguish dynamic effects from structural inconsistencies .
  • IR Discrepancies: Hydrogen bonding (e.g., O–H⋯N) observed in SC-XRD may broaden or shift carbonyl stretches, necessitating complementary techniques like Raman spectroscopy .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Purity Analysis: TLC (hexane:ethyl acetate, 9:1) and melting point determination .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to assign aromatic and acetamide protons .
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₈H₁₆ClN₂O₂ requires m/z 330.0871) .

Advanced: What computational tools are recommended for predicting the compound’s bioactivity?

Answer:

  • Docking Studies: Use AutoDock Vina with protein targets (e.g., SARS-CoV-2 main protease) to assess binding affinity. Parameterize the ligand using Gaussian 09 at the B3LYP/6-31G(d) level .
  • ADMET Prediction: Tools like SwissADME can evaluate solubility, permeability, and cytochrome P450 interactions based on the compound’s logP and topological surface area .

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